Ethyl Arachate-d5
Description
Significance of Stable Isotope Tracers in Biochemical and Metabolic Studies
Stable isotope tracing represents a powerful and indispensable technique in the study of metabolic pathways. glentham.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. pharmaffiliates.com In metabolic research, atoms within a molecule, such as carbon, hydrogen, or nitrogen, are replaced with their heavier stable isotopes, for example, carbon-13 (¹³C), deuterium (B1214612) (²H or D), or nitrogen-15 (B135050) (¹⁵N). glentham.com
These labeled molecules act as tracers, allowing scientists to follow their journey through complex biochemical reactions within cells and organisms. pharmaffiliates.com This methodology provides unparalleled insights into the dynamic nature of metabolism, which cannot be achieved by simply measuring the static concentrations of metabolites. lgcstandards.com By tracking the incorporation of these isotopes into downstream products, researchers can determine the rates of synthesis and turnover of specific molecules, identify active metabolic pathways, and discover biomarkers for various diseases. sigmaaldrich.comtcichemicals.com
The use of stable isotope tracers has been fundamental in advancing our understanding of numerous metabolic disorders and diseases, including cancer, diabetes, obesity, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. sigmaaldrich.comtcichemicals.com High-resolution mass spectrometry is a key analytical tool that allows for the precise detection and quantification of these isotopically labeled compounds in complex biological samples. pharmaffiliates.com
Table 1: Common Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Common Applications in Research |
|---|---|---|
| Deuterium (²H or D) | ~0.015% | Tracing fatty acid and glucose metabolism, studying protein turnover. ontosight.ai |
| Carbon-13 (¹³C) | ~1.1% | Following the fate of carbon atoms in central carbon metabolism, including glycolysis and the citric acid cycle. glentham.com |
| Nitrogen-15 (¹⁵N) | ~0.37% | Tracking nitrogen metabolism in amino acids and nucleotides. glentham.com |
| Oxygen-18 (¹⁸O) | ~0.20% | Investigating metabolic reactions involving water or oxygen. nih.gov |
Role of Deuterated Fatty Acid Esters in Advanced Research Methodologies
Deuterated fatty acid esters, such as Ethyl Arachidate-d5, are crucial tools in the field of lipidomics, the large-scale study of lipids. The introduction of deuterium atoms into a fatty acid ester creates a molecule that is chemically similar to its natural counterpart but has a higher mass. This mass difference is easily detected by mass spectrometry, allowing the labeled standard to be distinguished from the endogenous (naturally occurring) lipids in a biological sample. lipidmaps.org
This characteristic makes deuterated lipids ideal for use as internal standards in quantitative mass spectrometry. sigmaaldrich.com When analyzing a sample, a known amount of the deuterated standard (e.g., Ethyl Arachidate-d5) is added. sigmaaldrich.com Because the deuterated standard has nearly identical physical and chemical properties to the non-deuterated analyte (e.g., ethyl arachidate), it experiences similar extraction efficiencies and ionization responses during the analytical process. lipidmaps.orgacs.org This allows for highly accurate and precise quantification of the endogenous lipid by comparing its signal to that of the internal standard. acs.org
Ethyl Arachidate-d5 is the labeled version of ethyl arachidate (B1238690). pharmaffiliates.com As a deuterated saturated fatty acid ester, it is particularly useful for tracing the metabolism of long-chain saturated fatty acids. Researchers can use it to study how dietary saturated fats are absorbed, stored, and broken down for energy. Ethyl esters of fatty acids are frequently used in research to study uptake and metabolism.
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can be exploited in studies of lipid peroxidation and oxidative stress. By replacing hydrogen atoms at sites vulnerable to oxidation with deuterium, researchers can investigate the mechanisms of oxidative damage to lipids, a process implicated in aging and many diseases.
Table 2: Properties of Ethyl Arachidate-d5
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₂H₃₉D₅O₂ | pharmaffiliates.com |
| Molecular Weight | 345.61 g/mol | pharmaffiliates.com |
| Synonyms | Ethyl Eicosanoate-d5, Arachidic Acid Ethyl Ester-d5 | pharmaffiliates.com |
| Parent Compound | Ethyl Arachidate (C₂₂H₄₄O₂, MW: 340.58 g/mol) | |
| Isotopic Label | Deuterium (D) | pharmaffiliates.com |
Table 3: Applications of Deuterated Fatty Acid Esters in Research
| Application | Description | Example Compound Class |
|---|---|---|
| Internal Standards | Used for accurate quantification of endogenous lipids in mass spectrometry-based lipidomics. sigmaaldrich.com | Saturated and unsaturated fatty acid esters. |
| Metabolic Flux Analysis | Tracing the dynamic movement of fatty acids through metabolic pathways, including esterification, oxidation, and storage. | Deuterated fatty acids and their esters. |
| Lipid Uptake and Transport | Studying the mechanisms by which different types of fatty acids are absorbed by cells and tissues. | Ethyl esters of various fatty acids. |
| Oxidative Stress Studies | Investigating the role of lipid peroxidation in disease by using deuteration to slow down oxidation at specific sites. | Deuterated polyunsaturated fatty acids. |
Properties
Molecular Formula |
C₂₂H₃₉D₅O₂ |
|---|---|
Molecular Weight |
345.61 |
Synonyms |
Ethyl Arachidate-d5; Ethyl Eicosanoate-d5; Ethyl Ester Arachidic Acid-d5; Ethyl Ester Eicosanoic Acid-d5; Ethyl Icosanoate-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Ethyl Arachidate D5
Strategies for Deuterium (B1214612) Incorporation in Fatty Acids and Fatty Acid Esters
The incorporation of deuterium into fatty acids and their esters can be achieved through several established methodologies. The choice of strategy often depends on the desired labeling pattern, the required level of isotopic enrichment, and the complexity of the target molecule.
One of the most direct methods is the catalytic hydrogen-deuterium (H/D) exchange . This technique is particularly effective for saturated fatty acids. The fatty acid is subjected to hydrothermal conditions in the presence of a metal catalyst, such as platinum on carbon (Pt/C), with deuterium oxide (D₂O) serving as the deuterium source. europa.eu This process facilitates the exchange of hydrogen atoms for deuterium atoms on the carbon backbone. europa.euresearchgate.net To achieve high levels of deuteration (e.g., >98%), the reaction may need to be repeated multiple times with fresh reagents. europa.eu
Another powerful strategy involves the synthesis from deuterated precursors . This "building block" approach provides precise control over the location of the deuterium labels. ansto.gov.aubohrium.com The synthesis begins with smaller, commercially available or custom-synthesized deuterated molecules. These precursors are then linked together through a series of chemical reactions to construct the final fatty acid chain. ansto.gov.au For example, the Wittig reaction is a common method used to join deuterated alkyl chains to form an unsaturated fatty acid, which can then be hydrogenated if a saturated chain is desired. ansto.gov.aubohrium.com
Deuterium can also be introduced during specific reaction steps using deuterated reagents . For instance, lithium aluminum deuteride (B1239839) (LiAlD₄) can be used as a reducing agent to convert a carboxylic acid or ester to a deuterated alcohol, which can then be further modified. ansto.gov.au This method is highly specific for the functional group being reduced.
The following table summarizes these primary strategies for deuterium incorporation.
| Strategy | Deuterium Source | Key Reagents/Catalysts | Description | Typical Application |
| Catalytic H/D Exchange | Deuterium Oxide (D₂O) | Pt/C, Raney Nickel | Direct exchange of C-H bonds for C-D bonds on the fatty acid backbone under hydrothermal conditions. europa.euresearchgate.net | Perdeuteration (labeling all possible positions) or extensive labeling of saturated fatty acids. |
| Synthesis from Labeled Precursors | Deuterated Building Blocks | Wittig Reagents, Grignard Reagents | Stepwise construction of the fatty acid chain using smaller molecules that already contain deuterium. ansto.gov.aubohrium.com | Regiospecific labeling (placing deuterium at specific, predefined positions). |
| Use of Deuterated Reagents | Lithium Aluminum Deuteride (LiAlD₄), Deuterated Solvents | Varies by Reaction | Introduction of deuterium during a specific chemical transformation, such as reduction or condensation. ansto.gov.au | Labeling at or near a functional group. |
Precursor Compounds and Esterification Pathways for Labeled Arachidate (B1238690) Synthesis
The synthesis of Ethyl Arachidate-d5 first requires the formation of d5-Arachidic acid. Arachidic acid is a C20 saturated fatty acid. atamanchemicals.com Its synthesis can be adapted from methods used for other long-chain fatty acids. A plausible route for producing d5-Arachidic acid would involve the use of deuterated precursors to control the placement of the five deuterium atoms.
For instance, a synthesis could be designed using a deuterated alkyl halide and a non-deuterated long-chain fatty acid derivative in a coupling reaction. The synthesis of deuterated oleic acid from deuterated azelaic acid and nonanoic acid precursors serves as a model for this synthetic philosophy. ansto.gov.au Once d5-Arachidic acid is obtained, the final step is esterification to form the ethyl ester.
Several esterification pathways are available:
Fischer-Speier Esterification : This is the classic acid-catalyzed esterification method. The deuterated arachidic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water byproduct.
Steglich Esterification : This method is particularly mild and effective for sensitive substrates. It involves the use of a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ansto.gov.au This procedure can be used to react the deuterated arachidic acid with ethanol to yield the desired ethyl ester with high efficiency. ansto.gov.au
N-Hydroxysuccinimide (NHS) Ester Activation : The carboxylic acid can first be converted to a more reactive NHS ester. vulcanchem.com This active ester then readily reacts with ethanol, often under mild conditions, to form the stable ethyl ester and releasing NHS as a byproduct. vulcanchem.com
Heterogeneous Catalysis : Solid catalysts, such as modified fly ash containing mixed metal oxides (e.g., alumina, iron oxide, silica), can be used to catalyze the esterification of fatty acids with alcohols. acs.org This approach offers advantages in terms of catalyst recovery and process scalability. acs.org
Isotopic Enrichment and Purity Assessment in Synthesized Deuterated Compounds
After synthesis, it is critical to determine both the chemical purity and the isotopic enrichment of the Ethyl Arachidate-d5. rsc.orgrsc.org This ensures the compound is suitable for its intended use, especially as an internal standard where precise quantification is necessary. almacgroup.com The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the cornerstone of isotopic analysis. rsc.orgnih.gov
Isotopic Enrichment : HR-MS can resolve the mass difference between the deuterated compound and its unlabeled or partially labeled counterparts (isotopologues). almacgroup.comresearchgate.net By analyzing the mass spectrum, the relative abundance of each isotopologue in the mass cluster can be measured. nih.gov The isotopic enrichment is calculated by comparing the measured ion intensities, after correcting for the natural isotopic abundance of other elements like Carbon-13. almacgroup.comnih.gov
Chemical Purity : Chromatography (GC or LC) separates the target compound from any impurities or unreacted starting materials before they enter the mass spectrometer. nih.gov This allows for the quantification of chemical purity alongside the isotopic assessment. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary and essential information.
Label Position : The absence of signals in the ¹H NMR spectrum at specific chemical shifts, corresponding to the expected sites of deuteration, confirms the location of the deuterium labels. rsc.org ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei.
Purity Estimation : NMR can also provide insights into the relative isotopic purity by integrating the signals of residual protons at the labeled sites. rsc.orgrsc.org
The following table outlines the roles of these key analytical techniques.
| Technique | Primary Role | Information Provided |
| GC-MS / LC-MS | Separation and Quantification | Separates the analyte from impurities. nih.gov Provides mass-to-charge ratio for identification. Allows for quantification of chemical purity. |
| High-Resolution MS (HR-MS) | Isotopic Enrichment Analysis | Accurately measures the mass of isotopologues, allowing for the calculation of deuterium incorporation percentage (isotopic purity). rsc.orgnih.gov Distinguishes between different labeled states (e.g., d4, d5, d6). nih.gov |
| ¹H and ¹³C NMR | Structural Verification | Confirms the chemical structure of the ethyl arachidate backbone. rsc.orgrsc.org Identifies chemical impurities. |
| ¹H and ²H NMR | Confirmation of Label Position | Verifies the specific locations of deuterium atoms on the molecule by observing the absence of proton signals or the presence of deuterium signals. rsc.orgrsc.org |
Advanced Analytical Techniques for Ethyl Arachidate D5 Quantification and Detection
Mass Spectrometry-Based Approaches in Lipidomics and Metabolomics Research
Mass spectrometry (MS) has become an indispensable tool in lipidomics and metabolomics due to its high sensitivity, specificity, and ability to elucidate the structure of molecules. creative-proteomics.comrsc.org This technology allows for the detailed characterization and quantification of a wide array of lipids and metabolites from complex biological samples. creative-proteomics.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters like ethyl arachidate (B1238690). biorxiv.org In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. labwrench.com The separated components then enter the mass spectrometer, where they are ionized and detected.
For the analysis of fatty acid ethyl esters, a derivatization step is often employed to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), although direct analysis is also possible. researchgate.net The choice of the stationary phase in the GC column is critical for achieving good separation of different fatty acid esters. labwrench.com Non-polar columns are suitable for separating compounds based on boiling point differences, while polar columns are ideal for separating compounds with varying polarities. labwrench.com
In a typical GC-MS analysis of fatty acid esters, the instrument parameters are carefully optimized. For instance, the oven temperature program is designed to ensure the separation of all target analytes. internationaloliveoil.org The detector temperature is also set to an optimal value, often around 350°C. internationaloliveoil.org The use of an internal standard, such as ethyl arachidate-d5, is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. nih.gov The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
A study on the analysis of ethyl carbamate (B1207046) in wine utilized a deuterated internal standard (EC-d5) with GC-MS, demonstrating the effectiveness of this approach for accurate quantification. nih.gov Similarly, methods for analyzing ethyl glucuronide in hair have successfully employed its deuterated analog (EtG-D5) as an internal standard with GC-MS/MS, highlighting the reliability of this technique for trace-level detection. nih.gov
Table 1: Example GC-MS Parameters for Fatty Acid Ester Analysis
| Parameter | Value | Reference |
| Column Type | DB-5MS Ultra Inert | mdpi.com |
| Column Dimensions | 20 m x 0.18 mm x 0.18 µm | mdpi.com |
| Carrier Gas | Helium or Hydrogen | internationaloliveoil.org |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Initial 60°C, ramp to 300°C | mdpi.com |
| MS Ionization Mode | Electron Impact (EI) | nih.gov |
This table is for illustrative purposes and specific parameters may vary depending on the application.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that has gained prominence in lipidomics and metabolomics. rsc.orgnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS without derivatization. nih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wvu.edu
In an LC-MS/MS analysis, the sample is first separated by an LC column, and the eluent is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process significantly enhances the specificity and sensitivity of the analysis.
For the analysis of ethyl arachidate-d5, a reversed-phase LC column would typically be used to separate it from other lipids based on hydrophobicity. The deuterated standard would co-elute with its non-deuterated counterpart, but they would be distinguished by their different masses in the mass spectrometer. This co-elution is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate quantification.
LC-MS/MS has been successfully applied to the analysis of various lipids and metabolites, including eicosanoids, which are signaling molecules derived from fatty acids. springernature.com The development of LC-MS/MS methods for the quantification of ethyl glucuronide and ethyl palmitate in hair further demonstrates the versatility and reliability of this technique in analyzing fatty acid ethyl esters and their derivatives. mdpi.com
Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for absolute quantification in mass spectrometry. rsc.org This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as ethyl arachidate-d5, to the sample as an internal standard. scispace.com Because the labeled standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov
The key principle of SIDMS is that the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is directly proportional to the concentration of the analyte. scispace.com This allows for highly accurate and precise quantification, as it corrects for any sample loss during preparation and variations in instrument response. nih.gov
The use of a deuterated standard like ethyl arachidate-d5 is a common practice in SIDMS. nih.gov The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. The mass spectrometer can easily differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratios.
SIDMS has been widely used for the absolute quantification of various biomolecules, including proteins and metabolites. rsc.orgnih.gov For example, a method for the absolute quantification of prostate-specific antigen (PSA) in serum was developed using a stable isotope-labeled peptide as an internal standard. nih.gov The development of reference measurement procedures using SIDMS is also crucial for the standardization of clinical assays. ifcc.org
Chromatographic Separation Techniques for Labeled Lipid Analysis
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of complex lipid mixtures. The goal is to separate the analyte of interest, such as ethyl arachidate-d5, from other components in the sample matrix that could interfere with its detection.
The choice of the chromatographic column is a critical factor in achieving optimal separation of fatty acid esters. labwrench.com For GC analysis, the polarity of the stationary phase is a key consideration. Non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. labwrench.comnih.gov More polar columns, like those with a polyethylene (B3416737) glycol (wax) stationary phase, are better suited for separating compounds based on differences in polarity. labwrench.com
Column dimensions, including length, internal diameter, and film thickness, also play a significant role. labwrench.com Longer columns generally provide better resolution but result in longer analysis times. Smaller internal diameter columns can enhance sensitivity and resolution but have a lower sample capacity. labwrench.com Thicker films increase sample capacity and can improve the resolution of volatile compounds. labwrench.com
For LC analysis, reversed-phase columns are commonly used for separating fatty acid esters. These columns have a non-polar stationary phase, and the separation is based on the hydrophobicity of the analytes. The selection of the appropriate column chemistry and dimensions is crucial for resolving complex mixtures of lipids.
The separation of isomers and deuterated analogues in complex biological matrices presents a significant analytical challenge. Isomers are molecules that have the same chemical formula but different structural arrangements, while deuterated analogues are chemically identical to the native compound but differ in isotopic composition.
In GC, the high resolving power of capillary columns can often separate positional and geometric isomers of fatty acid esters. The use of specific stationary phases can further enhance this separation. labwrench.com For example, highly polar cyanopropyl-substituted columns are effective in separating cis and trans isomers of fatty acid methyl esters.
In LC, the choice of the stationary phase and mobile phase composition is critical for resolving isomers. Different reversed-phase column chemistries (e.g., C18, C8, phenyl-hexyl) can provide different selectivities for lipid isomers. The use of tandem mass spectrometry (MS/MS) is also invaluable in distinguishing between isomers, as they may produce different fragmentation patterns.
The resolution of a deuterated analogue like ethyl arachidate-d5 from its unlabeled counterpart is typically not necessary chromatographically, as they are easily distinguished by the mass spectrometer. However, it is essential to ensure that the chromatographic peak for the analyte and its internal standard is well-separated from other interfering compounds in the matrix to avoid ion suppression or enhancement effects, which can compromise the accuracy of quantification. scispace.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. In the analysis of fatty acid ethyl esters (FAEEs) like Ethyl Arachidate-d5, derivatization can significantly improve analytical performance.
For analytical techniques such as gas chromatography (GC), the volatility of an analyte is crucial for its successful separation and detection. sciforschenonline.org Long-chain FAEEs, including Ethyl Arachidate-d5, can have limited volatility. Chemical derivatization can convert these compounds into more volatile forms, allowing them to be more readily analyzed by GC-mass spectrometry (GC-MS). sciforschenonline.orgqut.edu.au
One common derivatization strategy for fatty acids is the formation of fatty acid methyl esters (FAMEs). sciforschenonline.orgmdpi.com This process involves the conversion of fatty acids into their corresponding methyl esters, which are more volatile and less polar. sciforschenonline.orgsigmaaldrich.com While Ethyl Arachidate-d5 is already an ester, further derivatization can sometimes be employed to enhance its chromatographic properties or detection sensitivity. For instance, transesterification can be used to convert the ethyl ester to a methyl ester if required by a specific analytical method. diva-portal.org
Another approach to improve ionization for mass spectrometry is the creation of derivatives that readily form stable ions. For example, the conversion of the carboxylic acid group of a fatty acid to an amide bearing a permanent positive charge can dramatically increase sensitivity in electrospray ionization (ESI)-MS. researchgate.netnih.gov While Ethyl Arachidate-d5 is an ester and not a free fatty acid, similar principles can be applied by creating derivatives that enhance its ionization efficiency.
Common derivatization reagents used for fatty acids that could be adapted for related compounds include:
Boron trichloride-methanol (BCl3-methanol): Used for the preparation of FAMEs. sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Creates trimethylsilyl (B98337) (TMS) derivatives which are more volatile. mdpi.com
Pentafluorobenzyl bromide (PFBB): Forms pentafluorobenzyl esters, which are highly electronegative and enhance detection by electron capture GC. sciforschenonline.org
The choice of derivatization agent and method depends on the specific analytical instrument and the properties of the analyte. The goal is to produce a derivative that is stable, volatile, and provides a strong, clear signal in the detector.
Electrospray ionization (ESI) is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS). For fatty acids and their esters, detection in negative ion mode is often not very sensitive. researchgate.netnih.gov Charge reversal derivatization is a powerful strategy to overcome this limitation by introducing a permanent positive charge onto the analyte molecule, allowing for highly sensitive detection in positive ion mode. researchgate.netnih.govresearchgate.net
A prominent reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). researchgate.netnih.govresearchgate.netmdpi.com By converting a carboxylic acid to a cationic AMPP amide, the sensitivity of detection can be improved by orders of magnitude. researchgate.netresearchgate.net For instance, derivatization of eicosanoids with AMPP has been shown to improve detection sensitivity by 10- to 20-fold compared to underivatized analytes in negative mode ESI. nih.govresearchgate.net This approach has led to a reported 60,000-fold increase in sensitivity for fatty acid analysis when compared to underivatized methods. researchgate.netmdpi.com
While Ethyl Arachidate-d5 is an ester, not a free carboxylic acid, the principle of enhancing positive ionization is still relevant. For related compounds, charge-switch derivatization has been used to significantly increase ionization efficiency, leading to a 10- to 30-fold increase. mdpi.com Gas-phase ion/ion reactions can also be used to achieve charge inversion, providing a rapid and entirely gas-phase method for derivatization and structural elucidation. nih.gov
The benefits of charge reversal derivatization include:
Greatly enhanced sensitivity: Detection limits can be pushed into the femtogram range. researchgate.netmdpi.com
Improved specificity: Fragmentation of the derivatized molecule can provide more structural information. researchgate.netnih.gov
Analysis in positive ion mode: This mode is often more robust and less susceptible to certain types of matrix effects. nih.gov
Table 1: Comparison of Derivatization Strategies for Fatty Acid Analysis
| Derivatization Strategy | Reagent Example | Primary Analytical Technique | Key Advantage |
|---|---|---|---|
| Esterification | BCl3-methanol | GC-MS | Increased volatility for GC analysis. sciforschenonline.orgsigmaaldrich.com |
| Silylation | BSTFA | GC-MS | Forms stable and volatile TMS derivatives. mdpi.com |
| Charge Reversal | AMPP | LC-ESI-MS | Dramatically increases sensitivity in positive ion mode. researchgate.netnih.govresearchgate.net |
Integration of Ethyl Arachidate-d5 as an Internal Standard in Research Protocols
Deuterated compounds, such as Ethyl Arachidate-d5, are invaluable tools in analytical chemistry, particularly as internal standards (IS) in quantitative mass spectrometry-based methods. clearsynth.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to samples, calibration standards, and quality control samples. clearsynth.comscioninstruments.com
In quantitative analysis, a calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in the calibration standards. scioninstruments.comwikipedia.org The use of a deuterated internal standard like Ethyl Arachidate-d5 is crucial for constructing accurate and reliable calibration curves. mdpi.com
The key advantages of using a deuterated IS in calibration are:
Correction for Instrumental Variability: The IS compensates for fluctuations in the instrument's response over time. scioninstruments.comchromforum.org
Improved Precision and Accuracy: By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantification are significantly improved. gtfch.orgbuffalostate.edunih.gov
Linearity: The use of an IS helps to ensure the linearity of the calibration curve over a wide concentration range. nih.gov
For example, in the analysis of tire tread particles, the use of deuterated internal standards consistently generated calibration curves with a coefficient of determination (R²) of 0.999 or greater. mdpi.com Similarly, in the analysis of ethyl carbamate in spirits, a deuterated internal standard (ethyl carbamate-d5) was used to achieve good linearity with a regression coefficient of 1.000. nih.gov
One of the most significant advantages of using a stable isotope-labeled internal standard (SIL-IS) like Ethyl Arachidate-d5 is its ability to compensate for analyte losses during sample preparation and for matrix effects during analysis. clearsynth.comtandfonline.comoup.com
Sample Preparation: During multi-step sample preparation procedures such as extraction, purification, and derivatization, some of the analyte may be lost. researchgate.net Since the SIL-IS is chemically almost identical to the analyte, it is assumed to be lost at the same rate. tandfonline.comwaters.com By measuring the ratio of the analyte to the IS, the initial concentration of the analyte can be accurately determined despite these losses.
Matrix Effects: Complex biological or environmental samples contain numerous other compounds that can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. tandfonline.commyadlm.org This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. waters.com Because the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects. tandfonline.comoup.com Therefore, the ratio of the analyte signal to the IS signal remains constant, effectively canceling out the matrix effect. clearsynth.com
However, it is important to note that in some cases, particularly with deuterium-labeled standards, a slight chromatographic shift can occur where the deuterated standard elutes slightly earlier than the native analyte. chromforum.orgtandfonline.com This can lead to differential matrix effects if the co-eluting interferences change rapidly over the chromatographic peak. oup.commyadlm.org
The use of deuterated internal standards is a cornerstone of robust analytical method validation. clearsynth.combuffalostate.edulne.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gtfch.org Key validation parameters that are assessed with the help of deuterated standards include:
Accuracy: The closeness of the measured value to the true value. The IS helps to ensure accuracy by correcting for systematic errors. gtfch.orgnih.gov
Precision: The degree of agreement among a series of measurements. The IS improves precision by correcting for random errors. gtfch.orgnih.gov
Recovery: The efficiency of the extraction procedure. The recovery of the IS is monitored to ensure that the sample preparation is consistent. mdpi.com
Matrix Effects: The influence of the sample matrix on the analytical signal. The IS is used to quantify and compensate for these effects. gtfch.orgmdpi.com
Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles). gtfch.org
In quality control (QC), deuterated standards are used to monitor the performance of the analytical method on an ongoing basis. QC samples with known concentrations of the analyte and the IS are analyzed with each batch of unknown samples to ensure that the method is performing within established acceptance criteria. gtfch.org
Applications of Ethyl Arachidate D5 in Specialized Academic Research Domains
Tracer Studies in Lipid Metabolism and Kinetic Analysis
Tracer kinetic studies are fundamental to quantifying the movement and transformation of lipids within a biological system. nih.gov Stable isotope-labeled compounds like Ethyl Arachidate-d5 are administered, and their subsequent appearance in various lipid pools is monitored over time. This allows for the calculation of production rates, turnover, and metabolic flux through specific pathways. otsuka.co.jp
The body's fatty acid profile is determined not only by diet but also by the endogenous modification of fatty acids through sequential elongation and desaturation reactions. researchgate.net Fatty acid elongases (ELOVLs) add two-carbon units to the fatty acid chain, while desaturases (like Δ5 and Δ6 desaturases) introduce double bonds. researchgate.netresearchgate.net These enzymes are critical for synthesizing long-chain polyunsaturated fatty acids (LC-PUFAs) from their dietary precursors. researchgate.net
Ethyl Arachidate-d5, once hydrolyzed to arachidic acid-d5 and converted to its active form (arachidoyl-CoA-d5), can enter these pathways. As a saturated 20-carbon fatty acid, it can be a substrate for elongation enzymes. By tracking the d5-label, researchers can identify and quantify the products formed, thereby elucidating the activity and specificity of the enzymes involved. For instance, detecting deuterated docosanoic acid (C22:0-d5) in tissues after administration of Ethyl Arachidate-d5 would provide direct evidence of its elongation.
Table 1: Hypothetical Tracer Study Findings for Fatty Acid Pathway Analysis This table illustrates potential deuterated metabolites that could be identified by mass spectrometry following the administration of Ethyl Arachidate-d5, indicating the metabolic pathway studied.
| Analyte (Metabolite) | Deuterium (B1214612) Label | Precursor Compound | Implied Metabolic Pathway |
| Arachidic Acid | d5 | Ethyl Arachidate-d5 | Hydrolysis |
| Arachidoyl-CoA | d5 | Arachidic Acid-d5 | Acyl-CoA Synthesis |
| Docosanoic Acid | d5 | Arachidic Acid-d5 | Fatty Acid Elongation |
| Eicosenoic Acid | d5 | Arachidic Acid-d5 | Fatty Acid Desaturation |
Understanding how fatty acids are transported between tissues and incorporated into different lipid classes is crucial for studying lipid homeostasis. Ethyl Arachidate-d5 serves as an excellent tracer for these dynamics. Following administration, the labeled arachidate (B1238690) can be esterified into complex lipids such as triacylglycerols (TGs), phospholipids (B1166683) (PLs), and cholesteryl esters (CEs).
By obtaining biological samples (e.g., plasma) at various time points, researchers can measure the concentration of the d5 label in each of these lipid fractions. researchgate.net This data allows for the calculation of key kinetic parameters, such as the rate of appearance and disappearance of the label in a specific lipid pool, which directly reflects the synthesis and turnover rate of that lipid class. For example, tracking the incorporation of arachidate-d5 into plasma TGs provides a measure of hepatic VLDL-TG synthesis and secretion. A study involving deuterated linoleic acid demonstrated how the label could be tracked through plasma total lipids, triacylglycerols, and phospholipids over a 96-hour period to analyze its metabolism. researchgate.net
Table 2: Example Kinetic Data from a Lipid Tracer Study This table shows a hypothetical time course of the concentration of a d5-labeled fatty acid in different plasma lipid fractions after administration, illustrating how turnover is measured.
| Time Point (Hours) | d5-Label in Triacylglycerols (µmol/L) | d5-Label in Phospholipids (µmol/L) | d5-Label in Cholesteryl Esters (µmol/L) |
| 1 | 15.2 | 3.5 | 1.1 |
| 4 | 25.8 | 10.1 | 4.3 |
| 8 | 18.1 | 14.6 | 7.9 |
| 24 | 5.3 | 9.2 | 10.5 |
| 48 | 1.2 | 4.1 | 6.8 |
The kinetic data obtained from tracer studies are often analyzed using multi-compartmental models to provide a more sophisticated, quantitative understanding of metabolism. nih.gov In this approach, the body is represented as a system of interconnected "compartments," which can correspond to anatomical locations (e.g., plasma, liver, adipose tissue) or specific biochemical pools (e.g., plasma free fatty acids, liver triglycerides).
The time-course data of the Ethyl Arachidate-d5 tracer in different lipid fractions (as in Table 2) are fitted to these models. The models then yield estimates of the rates of transfer (fluxes) of lipids between compartments. This allows researchers to quantify complex processes such as the rate of fatty acid uptake by the liver, the rate of secretion into the bloodstream via lipoproteins, and the rate of clearance by peripheral tissues. This modeling approach provides a holistic view of lipid dynamics that cannot be obtained from simple concentration measurements alone.
Utilization in Enzymatic Reaction Mechanism Studies
Beyond tracking metabolism in whole organisms, Ethyl Arachidate-d5 and its derivatives can be used in in vitro studies to probe the function and mechanisms of specific enzymes. These assays typically use purified enzymes and substrates to measure reaction kinetics with high precision.
Enzymes often exhibit specificity for certain substrates. Determining this specificity is key to understanding an enzyme's biological role. The catalytically active form of arachidic acid, arachidoyl-CoA-d5, can be used as a potential substrate for various enzymes involved in lipid metabolism, such as acyl-CoA oxidases or elongases.
Table 3: Comparative Enzyme Kinetics for Substrate Specificity This table provides a hypothetical comparison of the kinetic parameters of a fatty acid elongase enzyme with different fatty acyl-CoA substrates, illustrating how specificity is determined.
| Substrate | Kм (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kм) (M⁻¹s⁻¹) |
| Palmitoyl-CoA (C16:0) | 25 | 10 | 4.0 x 10⁵ |
| Stearoyl-CoA (C18:0) | 15 | 12 | 8.0 x 10⁵ |
| Arachidoyl-CoA-d5 (C20:0) | 50 | 3 | 0.6 x 10⁵ |
| Oleoyl-CoA (C18:1) | 20 | 9 | 4.5 x 10⁵ |
The kinetic isotope effect (KIE) is a powerful tool used to investigate enzyme reaction mechanisms. nih.gov A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect is most pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction.
For Ethyl Arachidate-d5, the deuterium atoms are on the ethyl group, which is cleaved off by hydrolysis early in its metabolism. Therefore, this specific compound is not typically used for KIE studies on fatty acid modifying enzymes. However, if arachidic acid were deuterated at a position targeted for C-H bond cleavage by an enzyme (e.g., by a desaturase), it could be used to measure the KIE. For example, if a desaturase removes a hydrogen atom in its rate-limiting step, the reaction will be slower with the deuterated substrate compared to the unlabeled one. nih.gov The magnitude of the KIE (calculated as k_light / k_heavy) provides valuable information about the transition state of the reaction, helping to distinguish between different possible chemical mechanisms, such as concerted versus stepwise processes. nih.govd-nb.info
Table 4: Hypothetical Data for Determining a Kinetic Isotope Effect (KIE) This table illustrates how a KIE is calculated by comparing the reaction rates of an unlabeled (light) and a deuterated (heavy) substrate.
| Substrate | Initial Reaction Rate (µM/min) | Kinetic Isotope Effect (k_light / k_heavy) |
| Arachidic Acid (Light) | 10.4 | 5.2 |
| Arachidic Acid-d2 (Heavy) | 2.0 |
Contribution to Lipidomics Profiling and Discovery
Lipidomics, the large-scale study of lipids in biological systems, seeks to identify and quantify the thousands of unique lipid molecules to understand their roles in health and disease. The accuracy and reliability of lipidomics data are paramount, and this is where isotopically labeled standards like Ethyl Arachidate-d5 play a critical role. nih.govbabraham.ac.uk
Modern lipidomics relies on sophisticated analytical workflows, typically involving liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). tmiclinode.comnih.gov Ethyl Arachidate-d5 is seamlessly integrated into these workflows at the earliest stage to ensure data integrity throughout the analytical process.
A typical workflow proceeds as follows:
Sample Collection: Biological samples such as plasma, tissues, or cells are collected. lipidmaps.org
Standard Spiking: A precise and known quantity of an internal standard, or a mixture of standards including Ethyl Arachidate-d5, is added directly to the sample before any further processing. nih.govlcms.cz
Lipid Extraction: Lipids are separated from other biomolecules using solvent extraction methods, such as the Folch or Bligh-Dyer procedures. dkfz.de The presence of the internal standard helps to correct for any analyte loss during this step.
Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties (e.g., polarity, chain length) using LC or GC. uva.nl
Mass Spectrometry Analysis: The separated lipids are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the molecules and their fragments. nih.gov
By adding Ethyl Arachidate-d5 at the beginning, researchers can correct for variations in extraction efficiency, sample loss during handling, and fluctuations in instrument performance (e.g., ionization suppression). babraham.ac.uknih.gov This standard is often included in comprehensive, commercially available mixtures of deuterated lipids that cover numerous lipid classes, enabling the simultaneous and accurate quantification of a wide range of lipids in a single analysis. avantiresearch.comwaters.comcaymanchem.com
The core value of Ethyl Arachidate-d5 lies in its application in the stable isotope dilution (SID) method, which is the gold standard for quantitative mass spectrometry. lipidmaps.orgnih.govnih.gov This technique allows for the highly accurate measurement of the absolute concentration of a corresponding endogenous analyte—in this case, arachidic acid or its esters.
The principle of SID is that the stable-isotope labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation and analysis. lipidmaps.orgresearchgate.net The mass spectrometer, however, can easily differentiate between the "light" endogenous analyte and the "heavy" deuterated standard. nih.gov The instrument measures the peak area ratio of the endogenous lipid to the known amount of the spiked internal standard. nih.gov Because this ratio is unaffected by sample loss, it can be used to calculate the precise concentration of the endogenous lipid in the original sample. nih.gov
Table 1: Illustrative Principle of Quantification Using Ethyl Arachidate-d5 as an Internal Standard (IS) This table presents a hypothetical scenario to demonstrate the calculation.
| Step | Description | Endogenous Arachidic Acid | Ethyl Arachidate-d5 (IS) | Peak Area Ratio (Analyte/IS) | Calculation |
|---|---|---|---|---|---|
| 1. Spiking | A known amount of IS (e.g., 100 ng) is added to the biological sample containing an unknown amount of analyte. | Unknown Amount (X) | 100 ng | N/A | N/A |
| 2. Extraction | During extraction, 20% of all material is lost. | 0.8 * X | 80 ng | N/A | N/A |
| 3. MS Analysis | The mass spectrometer measures the peak area for both the analyte and the IS. | Peak Area = 8,000 | Peak Area = 10,000 | 0.8 | N/A |
| 4. Quantification | The initial analyte amount is calculated from the peak area ratio and a calibration curve. | 100 ng | 100 ng | 0.8 | (8000 / 10000) * 100 ng / ResponseFactor (assuming RF=0.8) |
This demonstrates that even with significant sample loss, the stable isotope dilution method allows for the accurate determination of the original analyte concentration.
Role in Cellular and Animal Model Research
In vitro and ex vivo models are indispensable tools for investigating the complex roles of lipids in biological processes. In these controlled settings, Ethyl Arachidate-d5 provides the analytical rigor needed to detect subtle but significant changes in lipid metabolism.
In vitro studies using cultured cells (e.g., hepatocytes, adipocytes, neurons) allow researchers to probe cellular pathways in a controlled environment. lipidmaps.orgnih.gov For instance, scientists may investigate how external stimuli, such as drugs, nutrients, or inflammatory signals, alter a cell's lipid profile.
In such experiments, after the cells are treated, they are harvested, and their lipids are extracted for analysis. To accurately quantify the level of arachidic acid or other related long-chain saturated fatty acids, Ethyl Arachidate-d5 would be added as an internal standard during the extraction process. lipidmaps.orgnih.gov This ensures that any observed changes in arachidic acid levels are genuine metabolic effects of the treatment and not artifacts of the analytical procedure. This approach is critical for studies on fatty acid metabolism, membrane composition, and lipid signaling pathways. diva-portal.org
Pre-clinical research frequently uses animal models (e.g., mice, rats) to study diseases and test potential therapies. Ex vivo analysis involves studying tissues taken from these animals to understand the molecular changes occurring in specific organs. waters.comnih.gov Tissues such as the liver, brain, and adipose tissue have unique and complex lipid compositions, making their analysis challenging. nih.govacs.org
When quantifying lipids from these tissues, matrix effects—where other molecules in the sample interfere with the ionization of the target analyte—can significantly compromise accuracy. nih.gov Adding Ethyl Arachidate-d5 to the tissue homogenate before lipid extraction is a crucial step to correct for these matrix effects and other inconsistencies. lipidmaps.orgnih.gov This enables the reliable measurement of arachidic acid levels in various tissues, providing valuable insights into how lipid profiles are altered in conditions like metabolic syndrome, neurodegenerative diseases, or in response to dietary interventions. researchgate.net
Table 2: Representative Research Applications Requiring a Standard like Ethyl Arachidate-d5
| Research Area | Model System | Analyzed Sample | Objective | Role of Standard (e.g., Ethyl Arachidate-d5) |
|---|---|---|---|---|
| Neuroscience | Mouse Model of Neurodegeneration | Brain Tissue (ex vivo) | To determine changes in brain fatty acid composition associated with disease progression. | Ensures accurate quantification of saturated fatty acids like arachidic acid in a lipid-rich, complex matrix. researchgate.net |
| Metabolic Disease | Cultured Hepatocytes (in vitro) | Cell Lysate | To study the effect of insulin (B600854) resistance on fatty acid synthesis and storage. | Provides precise measurement of cellular arachidic acid levels, correcting for variability in cell extraction. |
| Nutrition Science | Human Subjects | Plasma (ex vivo) | To assess the impact of a high-fat diet on circulating fatty acid profiles. | Allows for absolute quantification of plasma arachidic acid, enabling reliable comparison between dietary groups. researchgate.net |
| Inflammation | Macrophage Cell Culture (in vitro) | Cell Lysate & Media | To measure the production and release of lipid mediators during an inflammatory response. | Acts as an internal standard to accurately quantify changes in the levels of precursor fatty acids. acs.org |
Future Directions and Emerging Research Avenues for Deuterated Fatty Acid Esters
Development of Novel Isotopic Labeling Strategies for Complex Lipids
While deuterated fatty acids are valuable precursors, the focus is shifting towards creating more complex labeled lipids to investigate specific metabolic pathways. europa.eu Current research is exploring combined biochemical and chemical methods to synthesize tail-deuterated phospholipids (B1166683). europa.eu This involves using enzymes to selectively hydrolyze fatty acids from a phospholipid backbone, followed by the chemical esterification of deuterated fatty acids, like palmitic or oleic acid, onto the structure. europa.eu
Another innovative approach involves the controlled tetradeuteration of straight-chain fatty acids. nih.gov This method selectively incorporates deuterium (B1214612) at the α- and β-positions of the fatty acid chain, creating a stable molecular probe for studying metabolism and quantifying lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These advanced strategies allow for the synthesis of a wider variety of labeled complex lipids, which are crucial for detailed mechanistic studies of lipid metabolism. europa.eunih.gov
Researchers are also leveraging biological systems for labeling. The LILY (Lipidome Isotope Labeling of Yeast) technique, for example, uses the yeast Pichia pastoris grown on a 13C-labeled carbon source to produce a wide array of uniformly labeled eukaryotic lipid standards. rsc.org This in vivo synthesis strategy yields a library of over 200 lipid species with high isotopic enrichment, providing essential internal standards for accurate quantification in mass spectrometry-based assays. rsc.org
Integration with Advanced Multi-Omics Approaches
The true power of deuterated tracers like ethyl arachidate-d5 is realized when combined with other "omics" disciplines, such as transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated multi-omics approach provides a more holistic view of cellular processes and how they are affected by changes in lipid metabolism. nih.gov For instance, studies have combined lipidomics with transcriptomics to unravel aberrant lipid metabolism in diseases like prostate cancer. researchgate.net
In studies of metabolic diseases, researchers use a multi-omics approach to identify how elevated levels of specific fatty acids impact cellular metabolism and lipid processing. nih.gov By treating cells with fatty acids and then analyzing changes in the transcriptome, metabolome, and lipidome, scientists can identify enriched biological pathways and understand the molecular mechanisms at play. nih.govnih.gov This integration is crucial for identifying potential biomarkers and therapeutic targets. researchgate.netmdpi.com The use of deuterated lipid standards in these studies is essential for the accurate normalization and quantification of detected lipid species. nih.gov
Expansion of Tracer Applications in Systems Biology
Deuterated fatty acid esters are instrumental in systems biology for mapping metabolic flux and understanding the interrelationships between different metabolic pathways. nih.gov Stable isotope tracing allows researchers to determine the metabolic fate of precursors and quantify the rates of lipid synthesis, transport, and degradation. nih.gov This approach has been used since the 1930s to investigate fatty acid metabolism. nih.gov
Modern techniques combine stable isotope labeling with high-resolution mass spectrometry to track lipid turnover over time, providing more diagnostic information than a single-timepoint measurement. nih.gov For example, deuterium oxide (D₂O) can be used to trace de novo lipogenesis (the synthesis of new fatty acids) and cholesterol synthesis simultaneously. metsol.com This "Deuteromics" approach allows for the exploration of multiple lipid pathways from a single administration, providing a dynamic view of metabolic regulation in response to various stimuli or in different disease states. metsol.com Magnetic resonance-based deuterium metabolic imaging (DMI) is also an emerging technique to non-invasively track the breakdown of deuterated substrates and assess metabolic activity in tissues like the liver. nih.govbohrium.com
Methodological Advancements in High-Throughput Analysis of Labeled Lipids
The complexity of the lipidome and the vast amount of data generated from tracer studies necessitate advancements in analytical technology. nih.govnih.gov High-throughput mass spectrometry is key to bringing metabolic tracing and lipidomics together to understand the complex relationships between lipid fluxes and concentrations. nih.gov
Recent advancements in high-resolution mass spectrometers, such as Orbitrap-type systems, have expanded the range of molecules that can be analyzed with high precision. acs.org Techniques like Direct Infusion-Electrospray Ionization (DI-ESI) Orbitrap MS enable rapid and effective analysis, suitable for high-throughput workflows. acs.org Furthermore, data-independent acquisition (DIA) methods in mass spectrometry are showing improvements in reproducibility and quantification compared to traditional data-dependent acquisition (DDA), allowing for more comprehensive analysis of complex samples from stable isotope labeling experiments. nih.gov
Imaging techniques are also evolving. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers high spatial resolution and sensitivity, enabling the visualization of lipid distribution within single cells and tissues. semanticscholar.org Combining these advanced analytical platforms with sophisticated data analysis tools is critical for interpreting the complex datasets generated in modern lipidomics research.
Q & A
Q. What ethical guidelines apply when using deuterated compounds like Ethyl Arachidonate-d5 in human metabolic studies?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for tracer studies, ensuring informed consent discloses potential risks of deuterium accumulation. Follow ALARA (As Low As Reasonably Achievable) principles for isotopic dosing. Data anonymization and secure storage are mandatory under GDPR/HIPAA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
